Cas no 1116691-26-9 (3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid)
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1116691-26-9x500.png)
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
- 3-Bromo-imidazo[1,2-a]pyridine-8-carboxylic acid
- AK122727
- C-8488
- KB-235353
- PB21450
- 2094AA
- FCH1352012
- AX8246905
- AM20050670
- EN300-2170765
- 1116691-26-9
- AS-33730
- SY097201
- CS-0051436
- 3-bromoimidazo[1,2-a]pyridine-8-carboxylicacid
- SCHEMBL14836815
- MFCD17016090
- AKOS016012377
- DA-17933
- DTXSID20725566
-
- MDL: MFCD17016090
- インチ: 1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13)
- InChIKey: ZXMYLMDOAKZVIA-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N=C2C(C(=O)O[H])=C([H])C([H])=C([H])N21
計算された属性
- せいみつぶんしりょう: 239.95345
- どういたいしつりょう: 239.95344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 54.6
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B702253-50mg |
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid |
1116691-26-9 | 50mg |
$ 50.00 | 2022-06-01 | ||
eNovation Chemicals LLC | D495581-1G |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 97% | 1g |
$100 | 2024-05-23 | |
eNovation Chemicals LLC | D297764-100g |
3-bromo-imidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 95% | 100g |
$10280 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03452-10G |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 97% | 10g |
¥ 5,398.00 | 2023-04-05 | |
abcr | AB453524-1 g |
3-Bromo-imidazo[1,2-a]pyridine-8-carboxylic acid; . |
1116691-26-9 | 1g |
€338.80 | 2023-07-18 | ||
Chemenu | CM104288-10g |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 95+% | 10g |
$1921 | 2021-08-06 | |
Alichem | A029186929-5g |
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 95% | 5g |
$1022.90 | 2023-09-04 | |
Chemenu | CM104288-1g |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 95+% | 1g |
$479 | 2021-08-06 | |
Enamine | EN300-2170765-1g |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 95% | 1g |
$125.0 | 2023-09-16 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06524-10g |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid |
1116691-26-9 | 95% | 10g |
$976 | 2023-09-07 |
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acidに関する追加情報
Introduction to 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 1116691-26-9)
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 1116691-26-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid makes it an attractive candidate for various drug discovery and development projects.
The chemical structure of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid features a bromine atom at the 3-position of the imidazopyridine ring and a carboxylic acid group at the 8-position. This arrangement imparts specific physicochemical properties that influence its biological activity and pharmacological profile. The presence of the bromine atom can enhance the compound's reactivity and binding affinity to target proteins, while the carboxylic acid group can facilitate solubility and metabolic stability.
Recent studies have highlighted the potential of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate specific enzymes and receptors involved in neuroprotection and neuroregeneration. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid exhibits potent inhibitory activity against beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.
In addition to its neuroprotective properties, 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. A recent publication in Cancer Research reported that 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid effectively inhibits the growth of human breast cancer cells by downregulating the expression of cyclin D1 and inducing apoptosis.
The pharmacokinetic properties of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.
To further explore the therapeutic applications of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, several ongoing clinical trials are evaluating its safety and efficacy in various disease models. These trials aim to provide comprehensive data on the compound's pharmacological effects and potential side effects, paving the way for its eventual use as a novel therapeutic agent.
In conclusion, 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 1116691-26-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
1116691-26-9 (3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid) 関連製品
- 1261784-35-3(2-Chloro-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)
- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)
- 1053106-40-3(N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide)
- 2138139-49-6(4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 107484-83-3(1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)
- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)
- 1705408-59-8(3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide)
